molecular formula C12H11N3O2 B335721 N,N-bis(cyanomethyl)-3-methoxybenzamide

N,N-bis(cyanomethyl)-3-methoxybenzamide

Cat. No.: B335721
M. Wt: 229.23 g/mol
InChI Key: YGSOMHYUFIKQHN-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-3-methoxybenzamide is a cyanomethylated benzamide derivative featuring a 3-methoxy-substituted aromatic ring. The compound belongs to the N,N-bis(cyanomethyl)amine family, characterized by two cyanomethyl (-CH₂CN) groups attached to a central nitrogen atom. Such compounds are synthesized via multi-component coupling reactions involving amines, formaldehyde, and trimethylsilyl cyanide (TMSCN), often catalyzed by copper-based systems (e.g., CuCl and Cu(OTf)₂) .

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-3-methoxybenzamide

InChI

InChI=1S/C12H11N3O2/c1-17-11-4-2-3-10(9-11)12(16)15(7-5-13)8-6-14/h2-4,9H,7-8H2,1H3

InChI Key

YGSOMHYUFIKQHN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)N(CC#N)CC#N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC#N)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares N,N-bis(cyanomethyl)-3-methoxybenzamide (hypothetical) with structurally similar compounds reported in the literature. Key parameters include substituents, yields, physical properties, and spectroscopic data.

Compound Substituents Yield Physical State ¹H/¹³C-NMR Key Signals References
This compound (hypothetical) 3-methoxybenzamide N/A N/A Anticipated signals: Methoxy (δ ~3.8 ppm), aromatic protons (δ ~6.8–7.5 ppm), cyanomethyl (δ ~4.1–4.3 ppm)
N-(4-Methylphenyl)-N,N-bis(cyanomethyl)amine (3c) 4-methylphenyl 90% Yellow solid δ 2.32 (s, 3H, CH₃), 4.18 (s, 4H, CH₂CN), aromatic protons δ 6.91–7.17
N-Benzyl-N,N-bis(cyanomethyl)amine (2c) Benzyl N/A White oil δ 4.18 (s, 4H, CH₂CN), aromatic protons δ 7.17–7.35
2,2'-[Methylenebis(4-methoxybenzylimino)]bisacetonitrile (1a) 4-methoxybenzyl 99% Yellow oil δ 3.77 (s, 6H, OCH₃), 4.44 (s, 4H, CH₂CN), aromatic protons δ 6.85–7.25
N-(2-Phenylethyl)-N,N-bis(cyanomethyl)amine (2d) 2-phenylethyl N/A Yellow oil δ 2.85 (t, 2H, CH₂), 4.18 (t, 4H, CH₂CN), aromatic protons δ 7.17–7.35

Key Observations:

Substituent Effects on Yield :

  • Electron-donating groups (e.g., 4-methoxy in 1a ) enhance reactivity, achieving 99% yield . In contrast, electron-withdrawing groups (e.g., nitro in aromatic amines) reduce yields to <12% due to decreased nucleophilicity .
  • Aliphatic amines (e.g., 2d ) generally exhibit moderate yields (73–78%), while aromatic amines with bulky substituents (e.g., 2f ) show lower efficiency .

Spectroscopic Trends: Cyanomethyl groups: Resonate as singlets at δ ~4.1–4.4 ppm in ¹H-NMR and δ ~114–115 ppm in ¹³C-NMR . Methoxy groups: Appear as singlets at δ ~3.7–3.8 ppm in ¹H-NMR and δ ~55–57 ppm in ¹³C-NMR .

Catalytic Systems: Cooperative CuCl/Cu(OTf)₂ catalysis enables selective synthesis of N,N-bis(cyanomethyl)amines from aliphatic amines, while aromatic amines require paraformaldehyde in methanol for optimal results .

Reaction Selectivity and Mechanistic Insights

  • Electron-Donating vs. Withdrawing Groups: Aromatic amines with electron-donating groups (e.g., methoxy, methyl) favor bis(cyanomethyl)amine formation (e.g., 3c, 90% yield), whereas electron-withdrawing groups (e.g., nitro) lead to Strecker-type products (cyanomethylamines) .
  • Formaldehyde Source : Formalin (aqueous formaldehyde) promotes five-component coupling adducts, while paraformaldehyde (polymeric formaldehyde) favors seven-component adducts via retro-Mannich pathways .

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